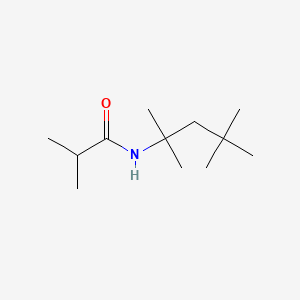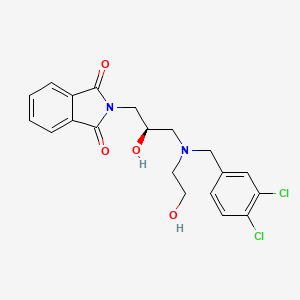
(R)-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione is a complex organic compound that features a combination of aromatic and aliphatic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline-1,3-dione core, followed by the introduction of the 3,4-dichlorobenzyl group and the 2-hydroxyethylamino group. Common reagents used in these steps include chlorinating agents, reducing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione core, potentially forming alcohols.
Substitution: Nucleophilic substitution reactions could occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological molecules could make it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione: Similar structure but lacks the dichlorobenzyl group.
®-2-(3-((4-Chlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione: Similar structure with a single chlorine atom on the benzyl group.
Uniqueness
The presence of the 3,4-dichlorobenzyl group in ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione may confer unique chemical and biological properties, such as increased binding affinity to certain targets or enhanced stability.
Propiedades
Fórmula molecular |
C20H20Cl2N2O4 |
|---|---|
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
2-[(2R)-3-[(3,4-dichlorophenyl)methyl-(2-hydroxyethyl)amino]-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20Cl2N2O4/c21-17-6-5-13(9-18(17)22)10-23(7-8-25)11-14(26)12-24-19(27)15-3-1-2-4-16(15)20(24)28/h1-6,9,14,25-26H,7-8,10-12H2/t14-/m1/s1 |
Clave InChI |
PCSQJPSIYVUASZ-CQSZACIVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CN(CCO)CC3=CC(=C(C=C3)Cl)Cl)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN(CCO)CC3=CC(=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
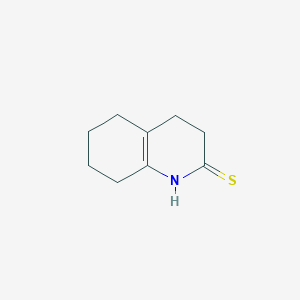
![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)
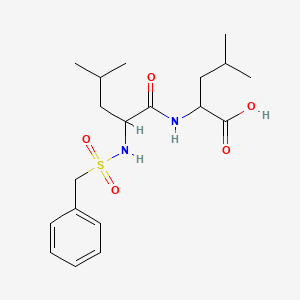
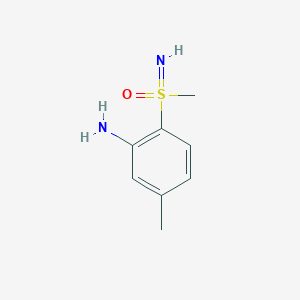


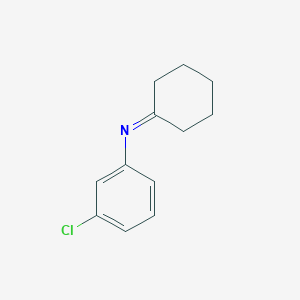
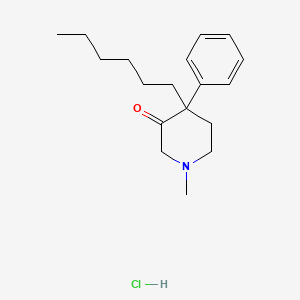

![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)
